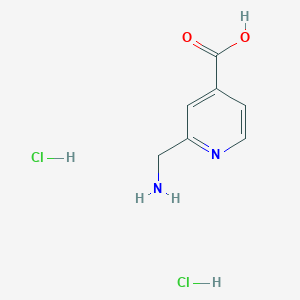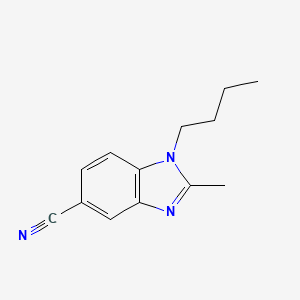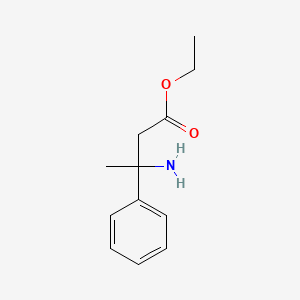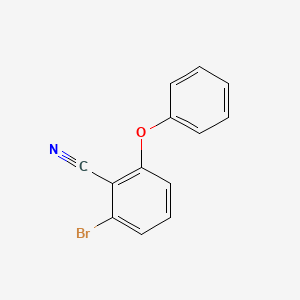![molecular formula C9H15Cl2N3O B1380075 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride CAS No. 1461714-62-4](/img/structure/B1380075.png)
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
Vue d'ensemble
Description
“3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride” is a chemical compound with the CAS Number: 1461714-62-4 . It has a molecular weight of 252.14 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 252.14 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyridinyl-Pyrimidinamine Derivatives : The compound has been utilized in the synthesis of pyridinyl-4-pyrimidinamine derivatives, which are significant in chemical research for their unique structures and potential applications (Mazik & Zieliński, 1996).
Metal Analyses in Environmental and Pharmaceutical Samples : It serves as an ion-pairing reagent in capillary electrophoresis for metal analyses in various samples, showcasing its importance in analytical chemistry (Belin & Gülaçar, 2005).
Biological and Pharmaceutical Research
Inflammation Inhibitors : This compound has been investigated for its role in synthesizing N-pyridinyl(methyl)indolylpropanamides, acting as non-acidic NSAIDs and topical inflammation inhibitors (Dassonville et al., 2008).
Synthesis of Amino-Pyridine Pentadentate Ligands : Its derivatives have been used in synthesizing bifunctional oligo-α-aminopyridine ligands, relevant in the formation of metal complexes, a crucial aspect of bioinorganic chemistry (Hasan et al., 2003).
Antimicrobial Agents : Derivatives of 3-amino-N-[(pyridin-2-yl)methyl]propanamide have been explored as potential antimicrobial agents, particularly in the context of dental plaque inhibition (Bailey et al., 1984).
Material Science and Engineering
Functionalized Pyridines : The compound has been used in synthesizing functionalized pyridines with potential applications in material sciences, particularly due to their fluorescence properties (Girgis et al., 2004).
Solid-State Chemistry : In solid-state chemistry, it has been integral to the synthesis of complexes with amino-pyridine pentadentate ligands, contributing to advancements in this field (Hureau et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
A related compound has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase , suggesting that 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride may have a similar target.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in the biosynthesis of collagen .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the biosynthesis of collagen by inhibiting the activity of collagen prolyl-4-hydroxylase .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase, potentially affecting the structure and function of collagen in the body .
Propriétés
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMUAQJNIYXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)








![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)



![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)